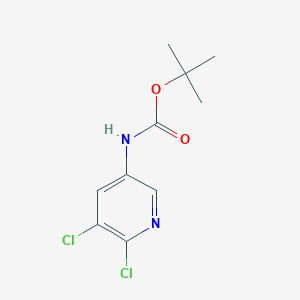

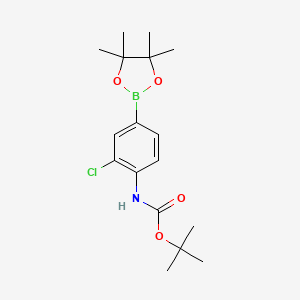

tert-Butyl 5,6-dichloropyridin-3-ylcarbamate

カタログ番号 B1344224

CAS番号:

275383-96-5

分子量: 263.12 g/mol

InChIキー: DKHGGFHSPXVTDE-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

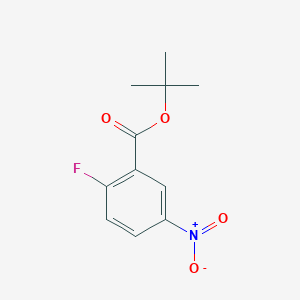

“tert-Butyl 5,6-dichloropyridin-3-ylcarbamate” is a chemical compound with the molecular formula C10H12Cl2N2O2. It is used for research and development purposes .

Synthesis Analysis

The synthesis of “tert-Butyl 5,6-dichloropyridin-3-ylcarbamate” involves the reaction of 5,6-dichloropyridin-3-amine with (BOC)2O in tetrahydrofuran (THF) at temperatures between 0 and 40°C . The reaction mixture is heated until full conversion is achieved, as monitored by TLC. The reaction mixture is then concentrated, and the product is obtained through flash chromatography .Molecular Structure Analysis

The molecular structure of “tert-Butyl 5,6-dichloropyridin-3-ylcarbamate” is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 5 and 6, and a carbamate group at position 3. The carbamate group is further substituted with a tert-butyl group.科学的研究の応用

Modulation of Supramolecular Structure

- Application Summary : This research focuses on the modulation of supramolecular structure by stepwise removal of tert-butyl groups from tetraazaperopyrene derivatives on Ag (111). The tert-butyl functional groups can modulate the self-assembly behavior of organic molecules on surfaces .

- Methods and Procedures : The researchers controlled the removal amount of tert-butyl groups in tetraazaperopyrene derivatives by stepwise annealing on Ag (111). The evolution of supramolecular self-assembly was visualized by high resolution scanning tunneling microscopy .

- Results : The researchers successfully realized the evolution of 4tBu-TAPP supramolecular self-assembly from the grid-like structure composed of 3tBu-TAPP through the honeycomb network formed by 2tBu-TAPP to the one-dimensional chain co-assembled by tBu-TAPP and TAPP .

Enzymatic Synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate

- Application Summary : This research focuses on the highly efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate with a mutant alcohol dehydrogenase of Lactobacillus kefir .

- Methods and Procedures : The researchers used a tetrad mutant of LkADH (LkTADH), A94T/F147L/L199H/A202L, which was more efficient in the bioreduction process .

- Results : A final CDOH concentration of 427 mM (100 g/L) gave (S)-CHOH in 94% yield and 99.5% e.e. after a reaction time of 38 h with whole cells expressing LkTADH .

特性

IUPAC Name |

tert-butyl N-(5,6-dichloropyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)14-6-4-7(11)8(12)13-5-6/h4-5H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHGGFHSPXVTDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(N=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626077 | |

| Record name | tert-Butyl (5,6-dichloropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 5,6-dichloropyridin-3-ylcarbamate | |

CAS RN |

275383-96-5 | |

| Record name | tert-Butyl (5,6-dichloropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

To a solution of 5,6-dichloropyridin-3-amine (commercially available) in THF (0.2 M) stirred at 0° C. was added (BOC)2O (1.2 eq). The reaction mixture was heated at 40° C. until full conversion as monitored by TLC. The reaction mixture was then concentrated. Flash chromatography (silica gel, 20-50% EtOAc in hexanes) of the elude afforded tert-butyl 5,6-dichloropyridin-3-ylcarbamate.

Synthesis routes and methods II

Procedure details

To a suspension of 5,6-dichloronicotinic acid (5.1 g) in tert-butyl alcohol (50 ml) were added triethylamine (2.7 g) and phosphorus diphenylazide (7.3 g) in a nitrogen atmosphere and the mixture was heated to 80° C. After 8 hr, the reaction mixture was cooled and water and ethyl acetate were added. The mixture was washed 3 times with water, saturated aqueous sodium hydrogen carbonate solution and saturated brine. The organic layer was dried over anhydrous magnesium sulfate, and the filtrate was concentrated. The residue was applied to flash silica gel chromatography (silica gel, 30 ml) and eluted with hexane:ethyl acetate=5:1-2:1 to give 3-(N-(tert-butoxycarbonyl)amino)-5,6-dichloropyridine as a colorless solid (6.49 g).

[Compound]

Name

phosphorus diphenylazide

Quantity

7.3 g

Type

reactant

Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B1344146.png)

![2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one](/img/structure/B1344162.png)

![2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile](/img/structure/B1344175.png)

![6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine](/img/structure/B1344176.png)